molecular formula C15H25NO5 B12418779 Lycopsamine-d7

Lycopsamine-d7

Cat. No.: B12418779
M. Wt: 306.41 g/mol
InChI Key: SFVVQRJOGUKCEG-AVDAVBPJSA-N
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Description

Lycopsamine-d7 is a deuterated analogue of lycopsamine, a pyrrolizidine alkaloid. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, known for their hepatotoxic properties. This compound is specifically labeled with deuterium, making it useful in scientific research, particularly in studies involving mass spectrometry and metabolic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lycopsamine-d7 involves the incorporation of deuterium atoms into the lycopsamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lycopsamine in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Lycopsamine-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted this compound compounds.

Scientific Research Applications

Lycopsamine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of lycopsamine and its metabolites.

    Biology: Employed in metabolic studies to trace the pathways and fate of lycopsamine in biological systems.

    Medicine: Investigated for its potential therapeutic effects and toxicity in preclinical studies.

    Industry: Utilized in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in food and herbal products.

Mechanism of Action

Lycopsamine-d7 exerts its effects through various molecular targets and pathways. It is known to induce hepatotoxicity by causing oxidative stress and mitochondrial dysfunction. The compound can also trigger endoplasmic reticulum stress and apoptosis in hepatocytes. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with cellular components.

Comparison with Similar Compounds

Lycopsamine-d7 is compared with other pyrrolizidine alkaloids such as:

    Intermedine: Similar in structure but differs in its metabolic pathways and toxicity profile.

    Echimidine: Another pyrrolizidine alkaloid with distinct biological effects and applications.

    Lycopsamine N-oxide: An oxidized form of lycopsamine with different chemical properties and reactivity.

This compound is unique due to its deuterium labeling, which provides advantages in analytical and metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C15H25NO5

Molecular Weight

306.41 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1/i1D3,2D3,9D

InChI Key

SFVVQRJOGUKCEG-AVDAVBPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@]([C@H](C)O)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O

Origin of Product

United States

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